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Compound of Interest

Compound Name: O,O,O-Tributyl phosphorothioate

Cat. No.: B083715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
O,O,O-Tributyl phosphorothioate is an organophosphorus compound with significant

potential in various research applications, primarily stemming from its activity as a

cholinesterase inhibitor. This technical guide provides an in-depth overview of its chemical

properties, core research applications, detailed experimental protocols, and the signaling

pathways it modulates. The information presented herein is intended to equip researchers,

scientists, and drug development professionals with the foundational knowledge to effectively

utilize O,O,O-Tributyl phosphorothioate and its isomers as tools in toxicological and

pharmacological research.

Chemical and Physical Properties
O,O,O-Tributyl phosphorothioate is a colorless liquid with a characteristic odor. It is insoluble

in water but soluble in most organic solvents. Key identifiers and properties are summarized in

the table below.
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Property Value Reference

CAS Number 78-47-7 [1]

Molecular Formula C12H27O3PS [1]

Molecular Weight 282.38 g/mol [1]

Synonyms
Tributylthiophosphate, Tri-n-

butyl phosphorothioate
[1]

Physical State Colorless liquid

Boiling Point 142–145°C (at 4.5 mm Hg)

Solubility
Insoluble in water; soluble in

most organic solvents

Core Research Applications
The primary research applications of O,O,O-Tributyl phosphorothioate and its isomers, such

as S,S,S-Tributyl phosphorotrithioate (Tribufos), revolve around their potent biological activity

as inhibitors of cholinesterases.

Cholinesterase Inhibition Studies
O,O,O-Tributyl phosphorothioate is a potent inhibitor of both acetylcholinesterase (AChE)

and butyrylcholinesterase (BChE). This inhibitory action is the primary mechanism of toxicity for

organophosphorus compounds. In a research context, this property is valuable for:

Studying Enzyme Kinetics: It can be used to investigate the kinetics of cholinesterase

inhibition, including determining inhibition constants (Ki) and IC50 values.

Structure-Activity Relationship (SAR) Studies: By comparing its inhibitory activity with other

organophosphorus compounds, researchers can elucidate the structural features that govern

potency and selectivity.

Screening for Reactivators: It can be used to create an in vitro model of cholinesterase

inhibition for screening the efficacy of potential reactivating agents (oximes) for use as

antidotes in organophosphate poisoning.
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Quantitative Data for Cholinesterase Inhibition by S,S,S-Tributyl phosphorotrithioate (Tribufos)

While specific kinetic data for O,O,O-Tributyl phosphorothioate is not readily available in the

reviewed literature, data for its close structural isomer, S,S,S-Tributyl phosphorotrithioate

(Tribufos), provides valuable insights into its potential inhibitory effects. The following table

summarizes the No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-

Adverse-Effect Levels (LOAELs) for Red Blood Cell (RBC) AChE inhibition following acute oral

exposure to Tribufos in animal models.

Species
Exposure
Duration

NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Endpoint Reference

Rat (pups) Single dose - 5

Decreased

movement,

unsteadiness

[2]

Rat (adult) Single dose - 80

No cageside

signs of

neurotoxicity

[2]

Rat
13 weeks

(inhalation)
2.43 mg/m³ 12.2 mg/m³

>60%

decreased

RBC AChE

activity

[3]

Note: A decrease in RBC and/or brain AChE activity of <20% is considered a NOAEL, 20–59%

is a less serious adverse effect, and ≥60% is a serious adverse effect[4].

Model for Organophosphate-Induced Neurotoxicity
O,O,O-Tributyl phosphorothioate can be employed as a research tool to induce neurotoxicity

in both in vitro and in vivo models. This allows for the detailed study of the pathological

consequences of organophosphate exposure. Research applications in this area include:

Investigating Mechanisms of Neuronal Damage: By exposing neuronal cell cultures or

animal models to O,O,O-Tributyl phosphorothioate, researchers can study the

downstream effects of cholinesterase inhibition, such as excitotoxicity, calcium dysregulation,

and neuronal cell death.
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Developing and Testing Neuroprotective Agents: This induced neurotoxicity model provides a

platform for evaluating the efficacy of novel therapeutic strategies aimed at mitigating the

neurological damage caused by organophosphate poisoning.

Studying Delayed Neuropathy: Some organophosphates are known to cause a delayed

neuropathy that is not directly related to cholinesterase inhibition. While not as extensively

studied for this specific compound, it could potentially be used to investigate the

mechanisms of this delayed toxicity.

Investigation of Oxidative Stress and Apoptosis
A growing body of evidence suggests that oxidative stress is a significant contributor to the

toxicity of organophosphates. O,O,O-Tributyl phosphorothioate can be used to induce

oxidative stress and subsequent apoptosis in cellular models, providing a valuable tool for:

Elucidating the Role of Reactive Oxygen Species (ROS): Researchers can investigate the

sources and mechanisms of ROS production following exposure to this compound. This

includes studying mitochondrial dysfunction and the depletion of endogenous antioxidant

systems.

Studying Apoptotic Pathways: The induction of apoptosis by O,O,O-Tributyl
phosphorothioate allows for the detailed examination of the signaling cascades involved,

such as the activation of caspases and the release of cytochrome c from mitochondria.

Organophosphorus compounds have been shown to induce time-dependent increases in

caspase-3 activation in SH-SY5Y human neuroblastoma cells[5].

Evaluating Antioxidant Therapies: This model can be used to assess the protective effects of

various antioxidants in preventing or reducing organophosphate-induced cell death.

Experimental Protocols
The following are detailed methodologies for key experiments utilizing O,O,O-Tributyl
phosphorothioate. These protocols are based on established methods and can be adapted

for specific research needs.

In Vitro Cholinesterase Inhibition Assay
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This protocol describes a method for determining the inhibitory effect of O,O,O-Tributyl
phosphorothioate on acetylcholinesterase activity using the Ellman method.

Materials:

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

O,O,O-Tributyl phosphorothioate

Acetylthiocholine iodide (ATCI)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of O,O,O-Tributyl phosphorothioate in a suitable solvent (e.g.,

DMSO).

Prepare serial dilutions of the O,O,O-Tributyl phosphorothioate stock solution in

phosphate buffer.

In a 96-well plate, add 20 µL of each dilution of the inhibitor. For the control, add 20 µL of

phosphate buffer with the same concentration of the solvent.

Add 140 µL of phosphate buffer to each well.

Add 20 µL of AChE solution to each well and incubate at 37°C for a specified pre-incubation

time (e.g., 15 minutes).

Add 10 µL of DTNB solution to each well.

Initiate the reaction by adding 10 µL of ATCI solution to each well.
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Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a

microplate reader.

Calculate the rate of reaction for each concentration of the inhibitor.

Determine the percentage of inhibition and calculate the IC50 value.

In Vitro Neurotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method for assessing the neurotoxic effects of O,O,O-Tributyl
phosphorothioate on the human neuroblastoma cell line SH-SY5Y.

Materials:

SH-SY5Y human neuroblastoma cells

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

O,O,O-Tributyl phosphorothioate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

96-well cell culture plates

Inverted microscope

Microplate reader

Procedure:

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to

adhere overnight.

Prepare various concentrations of O,O,O-Tributyl phosphorothioate in complete cell

culture medium.
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Remove the old medium from the cells and replace it with the medium containing different

concentrations of the test compound. Include a vehicle control.

Incubate the cells for 24 or 48 hours at 37°C in a 5% CO2 incubator.

After the incubation period, visually inspect the cells for morphological changes (e.g., cell

shrinkage, detachment) using an inverted microscope.

To assess cell viability, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Hoechst Staining in SH-SY5Y
Cells
This protocol describes a method to visualize apoptotic nuclear changes in SH-SY5Y cells

induced by O,O,O-Tributyl phosphorothioate.

Materials:

SH-SY5Y cells cultured on glass coverslips in 24-well plates

O,O,O-Tributyl phosphorothioate

Hoechst 33342 stain

Paraformaldehyde (4% in PBS)

Phosphate-buffered saline (PBS)

Fluorescence microscope
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Procedure:

Treat SH-SY5Y cells with the desired concentrations of O,O,O-Tributyl phosphorothioate
for a specified duration (e.g., 24 hours).

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash the cells three times with PBS.

Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room

temperature in the dark.

Wash the cells three times with PBS.

Mount the coverslips on microscope slides with a drop of mounting medium.

Observe the cells under a fluorescence microscope using a UV filter.

Identify and quantify apoptotic cells, which are characterized by condensed and fragmented

nuclei, compared to the uniform, pale blue staining of healthy nuclei. Organophosphorus

compounds have been shown to induce nuclear fragmentation and budding in SH-SY5Y

cells[5].

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by O,O,O-Tributyl
phosphorothioate.

Disruption of the Cholinergic Signaling Pathway
O,O,O-Tributyl phosphorothioate's primary mode of action is the inhibition of

acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of

acetylcholine (ACh) and subsequent overstimulation of nicotinic and muscarinic acetylcholine

receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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